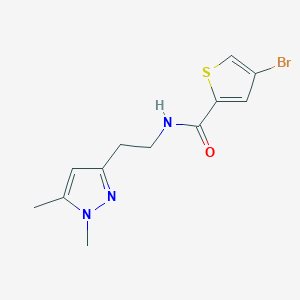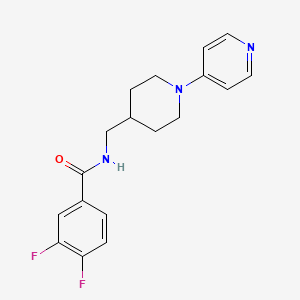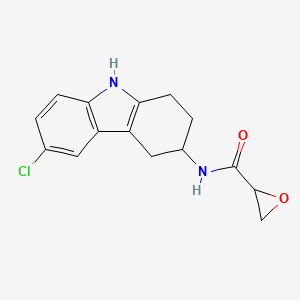
(2-氟-4-苯氧基苯基)硼酸
描述
“(2-Fluoro-4-phenoxyphenyl)boronic acid” is a chemical compound that contains a boronic acid group and a fluorine atom . It is commonly used in organic chemistry and drug development as a building block for creating new molecules and potential pharmaceuticals . The compound has a molecular weight of 232.02 and appears as a white to yellow solid .
Synthesis Analysis
While specific synthesis methods for “(2-Fluoro-4-phenoxyphenyl)boronic acid” were not found in the search results, boronic acids in general can be synthesized through various methods. For instance, one common method involves the addition of organometallic reagents to boranes .Molecular Structure Analysis
The linear formula of “(2-Fluoro-4-phenoxyphenyl)boronic acid” is C12H10BFO3 . The InChI code for this compound is 1S/C12H10BFO3/c14-12-8-10 (6-7-11 (12)13 (15)16)17-9-4-2-1-3-5-9/h1-8,15-16H .Chemical Reactions Analysis
While specific chemical reactions involving “(2-Fluoro-4-phenoxyphenyl)boronic acid” were not found in the search results, boronic acids are known to be involved in various types of reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl derivatives .Physical And Chemical Properties Analysis
“(2-Fluoro-4-phenoxyphenyl)boronic acid” is a white to yellow solid . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.科学研究应用
荧光猝灭和光物理性质: 硼酸衍生物,包括类似于(2-氟-4-苯氧基苯基)硼酸的那些,因其在醇中的荧光猝灭性质而受到研究。对于这些分子观察到的斯特恩-沃尔默图中的负偏差表明存在不同的构象异构体在基态中,受醇环境中的分子间和分子内氢键的影响 (Geethanjali 等人,2015 年).
受氟取代基影响的化学性质: 硼酸衍生物中氟原子的存在,如(2-氟-4-苯氧基苯基)硼酸,显著影响其化学性质。这些性质包括酸度、水解稳定性和光谱性质。氟的吸电子性质影响这些化合物中硼原子的路易斯酸性 (Gozdalik 等人,2017 年).
葡萄糖传感材料: 氨基-3-氟苯基硼酸,一种衍生物,已被合成并用于构建在体液生理 pH 值下工作的葡萄糖传感材料。这突出了此类化合物在生物传感器开发中的潜在应用 (Das 等人,2003 年).
基于硼酸的化学传感器: 硼酸衍生物被用于开发荧光化学传感器,用于检测生物学相关物质,包括碳水化合物、多巴胺、氟化物、金属离子和过氧化氢。这些化学传感器基于硼酸部分结合亲核物质的能力 (Guo 等人,2012 年).
动力学反应性研究: 对硼酸(包括氟苯基硼酸)与二醇和其他化合物的动力学反应性的研究,提供了对其反应性和在合成和催化中的潜在应用的见解 (Watanabe 等人,2013 年).
与糖的结合相互作用: 硼酸衍生物与糖的结合相互作用已被研究,揭示了糖中结构变化对结合亲和力的重要性。这项研究对于理解硼酸的分子识别机制至关重要,该机制在生物和分析化学中具有影响 (Bhavya 等人,2016 年).
未来方向
Boronic acids, including “(2-Fluoro-4-phenoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . These areas represent potential future directions for the use of “(2-Fluoro-4-phenoxyphenyl)boronic acid”.
作用机制
Target of Action
The primary targets of (2-Fluoro-4-phenoxyphenyl)boronic acid are biological receptors and enzymes . This compound is utilized in medicinal chemistry for the development of compounds with specific biological targets . Its unique structural features and reactivity allow for the fine-tuning of drug candidates to improve their interaction with these targets .
Mode of Action
(2-Fluoro-4-phenoxyphenyl)boronic acid interacts with its targets through a process known as Suzuki–Miyaura (SM) coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and another organic compound . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by (2-Fluoro-4-phenoxyphenyl)boronic acid . This reaction is widely applied in carbon–carbon bond forming reactions . The success of this process originates from the mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared nature of the organoboron reagent .
Pharmacokinetics
The compound’s water solubility suggests that it may be readily absorbed and distributed in the body
Result of Action
The result of the action of (2-Fluoro-4-phenoxyphenyl)boronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of various compounds with potential biological activity . For example, it has been used to prepare biphenyl derivatives with antitubercular activity and pyrrolo pyrimidines as potent inhibitors of Lck kinase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Fluoro-4-phenoxyphenyl)boronic acid. For instance, the compound is water-soluble and may spread in water systems . Additionally, the introduction of electron-withdrawing substituents into the boronic acid increases its acidity . This can also lead to easier hydrodeboronation of the boronic acids , potentially affecting the compound’s stability and efficacy
生化分析
Biochemical Properties
The role of (2-Fluoro-4-phenoxyphenyl)boronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are commonly found in biomolecules such as carbohydrates
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transmetalation of the boronic acid to a palladium catalyst
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of (2-Fluoro-4-phenoxyphenyl)boronic acid on cellular function in in vitro or in vivo studies have not been extensively studied. It has been suggested that the slow release rate of active boronic acid can lead to favorable partitioning between cross-coupling and oxidative homo-coupling .
属性
IUPAC Name |
(2-fluoro-4-phenoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVPUAZLINPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)
![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2956504.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2956505.png)
![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956513.png)
![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
